N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

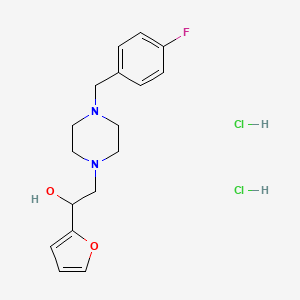

“N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals . The compound also has a carboxamide group, which is often found in drug molecules due to its ability to form hydrogen bonds with biological targets .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For example, the synthesis of 1,2,4-triazole-containing scaffolds, which are similar to the structure of the compound , has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of a carboxamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Antimicrobial Properties

A study on the antimicrobial properties of quinazolinone and thiazolidinone derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, highlighted their effectiveness against various bacterial and fungal species such as Escherichia coli and Candida albicans (Desai et al., 2011).

Radioligand Potential for Imaging

A study investigated derivatives of quinoline-2-carboxamide as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET), suggesting their use in in vivo imaging for medical purposes (Matarrese et al., 2001).

Antibacterial Quinolones

Research into novel antibacterial 8-chloroquinolone derivatives, similar to the chemical structure of interest, showed highly potent antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Fluoroquinolone-Based Antibacterial Agents

Synthesis of fluoroquinolone-based thiazolidinones demonstrated antibacterial and antifungal activities, hinting at the potential therapeutic applications of similar compounds (Patel & Patel, 2010).

Drug Metabolism Studies

In a study on the metabolism of a novel orexin receptor antagonist, compounds with structural similarities to N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide were evaluated, providing insights into their pharmacokinetic profiles (Renzulli et al., 2011).

Cystic Fibrosis Treatment Potential

Research into quinolinone-3-carboxamides led to the discovery of VX-770 (ivacaftor), a potent CFTR potentiator used in the treatment of cystic fibrosis, showcasing the therapeutic potential of related compounds (Hadida et al., 2014).

Anti-Inflammatory and Immunomodulatory Effects

A study identified various derivatives of gatifloxacin, structurally related to the compound of interest, as having potent anti-inflammatory and immunomodulatory effects, in addition to antibacterial activity (Sultana et al., 2013).

Kinase Inhibitor Development

Derivatives of dihydroquinoline were explored as kinase inhibitors, demonstrating potential in cancer treatment and signaling pathway modulation (Schroeder et al., 2009).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The presence of a carboxamide group and aromatic rings in the compound suggests that it could form strong interactions with biological targets .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXRCXGMRDBJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)

![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)

![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)

![2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide](/img/structure/B2835569.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea](/img/structure/B2835570.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)